HBV Capsid Assembly Modulation: Regioisomeric Comparison of m-Tolyl vs. p-Tolyl 6-Arylthio Purines
In a head‑to‑head assessment of 6‑arylthio‑purine regioisomers, the 3‑methylphenyl (m‑tolyl) derivative displayed a capsid assembly EC₅₀ of 260 nM, while the 4‑methylphenyl (p‑tolyl) analog exhibited an EC₅₀ of 440 nM in the identical human HePAD38 cellular model quantified by qPCR after 96 h [1]. This 1.7‑fold potency advantage is attributable to the position of the methyl substituent, underscoring how subtle regioisomeric changes directly affect antiviral efficacy [2].
| Evidence Dimension | Anti‑HBV capsid assembly potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 260 nM (3‑CH₃‑phenyl, CAS 646509‑74‑2) |
| Comparator Or Baseline | EC₅₀ = 440 nM (4‑CH₃‑phenyl regioisomer) |
| Quantified Difference | 1.7‑fold greater potency (260 vs 440 nM) |
| Conditions | Human HePAD38 cells; inhibition of HBV DNA replication quantified by qPCR after 96 h |
Why This Matters
Procurement of the exact 3‑methyl regioisomer is essential to ensure reproducible antiviral activity and avoid the 1.7‑fold potency loss observed with the 4‑methyl isomer.
- [1] BindingDB. (2023). BDBM50535698 (CHEMBL4533071): EC₅₀ = 260 nM. BDBM50589444 (CHEMBL5208835): EC₅₀ = 440 nM. Both entries refer to the same HBV capsid assembly assay in HePAD38 cells (qPCR, 96 h). PubMed ID: 35868496. View Source
- [2] Torii, T. et al. (2006). Synthesis of 6‑Arylthio Analogs of 2′,3′‑Dideoxy‑3′‑Fluoroguanosine and Their Effect against Hepatitis B Virus Replication. Nucleosides, Nucleotides & Nucleic Acids, 25:655‑665. DOI: 10.1080/15257770600686394. View Source
